2-(2-chloro-6-fluorophenyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide
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Description
2-(2-chloro-6-fluorophenyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C14H11ClFN5O2 and its molecular weight is 335.72. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes .
Mode of Action
It’s known that similar compounds can intercalate dna . This suggests that this compound might also interact with DNA or other cellular components to exert its effects.
Biochemical Pathways
Similar compounds have been found to affect various cellular processes .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and efficacy .
Result of Action
Similar compounds have been found to have various effects on cells, including changes in cell proliferation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets and exerts its effects .
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFN5O2/c15-9-2-1-3-10(16)8(9)6-12(22)18-7-11-19-20-13-14(23)17-4-5-21(11)13/h1-5H,6-7H2,(H,17,23)(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTZWNTKDLXPHBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)NCC2=NN=C3N2C=CNC3=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.